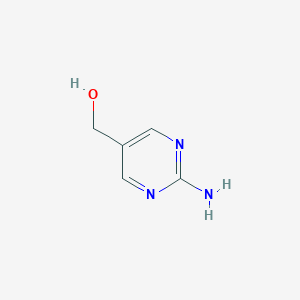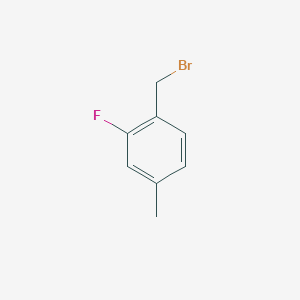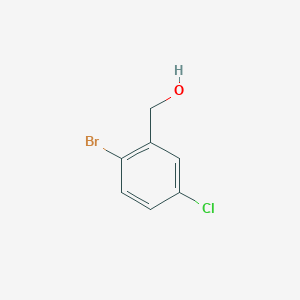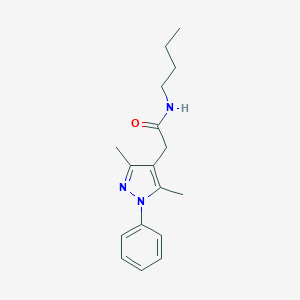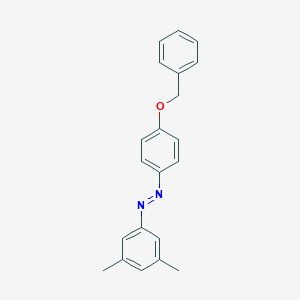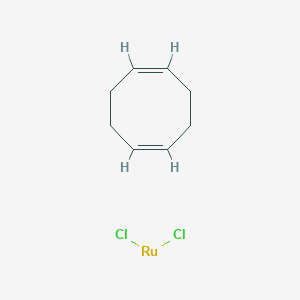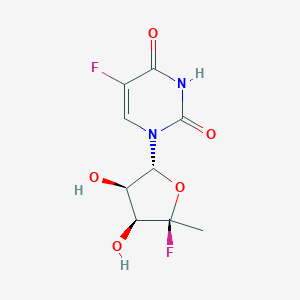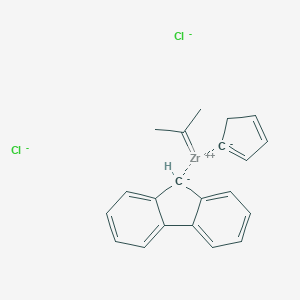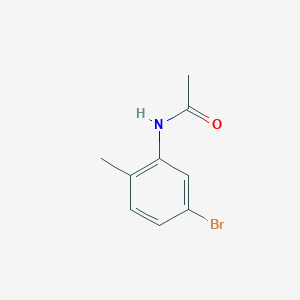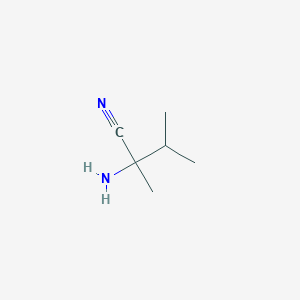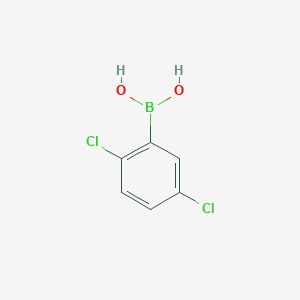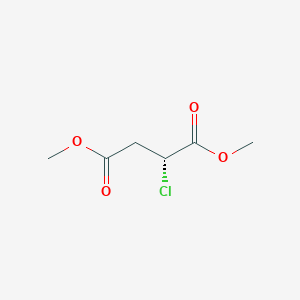
dimethyl (2R)-chlorobutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2R)-chlorobutanedioate, also known as dimethyl (R)-2-chlorosuccinate, is an important chemical compound that has gained significant attention in recent years due to its diverse applications in various scientific fields. This compound is widely used in the synthesis of chiral compounds, pharmaceuticals, and agrochemicals. In
Mécanisme D'action
The mechanism of action of dimethyl (2R)-chlorobutanedioate (2R)-chlorobutanedioate involves the formation of a covalent bond between the compound and the target molecule. The compound reacts with the target molecule through nucleophilic substitution, resulting in the formation of a new chiral center. The chiral center is responsible for the biological activity of the compound.
Biochemical and Physiological Effects:
Dimethyl (2R)-chlorobutanedioate has been shown to exhibit various biochemical and physiological effects. It has been shown to possess antiviral, anticancer, and anti-inflammatory properties. It has also been shown to inhibit the growth of various cancer cells and induce apoptosis. Furthermore, it has been shown to possess neuroprotective properties and has been used in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using dimethyl (2R)-chlorobutanedioate (2R)-chlorobutanedioate in lab experiments include its high purity, ease of synthesis, and diverse applications. However, the compound is also highly reactive and requires careful handling. Furthermore, the compound is relatively expensive, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving dimethyl (2R)-chlorobutanedioate (2R)-chlorobutanedioate. One direction is the development of new synthetic methods for the compound, which could lead to more efficient and cost-effective production. Another direction is the exploration of its potential as a therapeutic agent for various diseases. Additionally, the compound could be used in the development of new chiral catalysts for asymmetric catalysis. Finally, the compound could be used in the synthesis of new biologically active compounds with diverse applications.
Méthodes De Synthèse
The synthesis of dimethyl (2R)-chlorobutanedioate (2R)-chlorobutanedioate involves the reaction of dimethyl (2R)-chlorobutanedioate malonate with thionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with sodium bicarbonate to yield the final product. The reaction can be carried out under mild conditions and yields a high purity product.
Applications De Recherche Scientifique
Dimethyl (2R)-chlorobutanedioate has been extensively used in various scientific research applications. It has been used as a chiral building block in the synthesis of various pharmaceuticals, agrochemicals, and natural products. It has also been used as a reagent in the synthesis of chiral ligands, which have been used in asymmetric catalysis. Furthermore, it has been used as a starting material in the synthesis of various biologically active compounds, including anticancer agents, anti-inflammatory agents, and antiviral agents.
Propriétés
Numéro CAS |
111618-88-3 |
|---|---|
Nom du produit |
dimethyl (2R)-chlorobutanedioate |
Formule moléculaire |
C6H9ClO4 |
Poids moléculaire |
180.58 g/mol |
Nom IUPAC |
dimethyl (2R)-2-chlorobutanedioate |
InChI |
InChI=1S/C6H9ClO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3H2,1-2H3/t4-/m1/s1 |
Clé InChI |
YFAYPUHAMBJFRH-SCSAIBSYSA-N |
SMILES isomérique |
COC(=O)C[C@H](C(=O)OC)Cl |
SMILES |
COC(=O)CC(C(=O)OC)Cl |
SMILES canonique |
COC(=O)CC(C(=O)OC)Cl |
Synonymes |
Butanedioic acid, chloro-, dimethyl ester, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



